(2,6-Diethylphenyl)hydrazine

CAS No.: 84828-07-9

Cat. No.: VC2339170

Molecular Formula: C10H16N2

Molecular Weight: 164.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84828-07-9 |

|---|---|

| Molecular Formula | C10H16N2 |

| Molecular Weight | 164.25 g/mol |

| IUPAC Name | (2,6-diethylphenyl)hydrazine |

| Standard InChI | InChI=1S/C10H16N2/c1-3-8-6-5-7-9(4-2)10(8)12-11/h5-7,12H,3-4,11H2,1-2H3 |

| Standard InChI Key | CKQVIJPMZIQDSK-UHFFFAOYSA-N |

| SMILES | CCC1=C(C(=CC=C1)CC)NN |

| Canonical SMILES | CCC1=C(C(=CC=C1)CC)NN |

Introduction

Chemical Identity and Structure

Basic Identification

(2,6-Diethylphenyl)hydrazine is characterized by specific chemical identifiers that distinguish it from related compounds within the arylhydrazine family. The primary identifiers of this compound are summarized in the following table:

| Identifier | Value |

|---|---|

| Chemical Name | (2,6-Diethylphenyl)hydrazine |

| CAS Registry Number | 84828-07-9 |

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol |

| Synonyms | Hydrazine, (2,6-diethylphenyl)-; 2,6-Diethylphenylhydrazine |

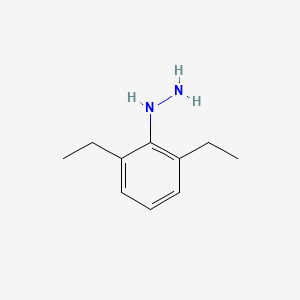

The compound features a phenyl ring with two ethyl groups at positions 2 and 6, and a hydrazine group (-NHNH₂) directly attached to the aromatic ring. This structural arrangement creates a sterically hindered environment around the hydrazine functionality, which influences its chemical reactivity and potential applications .

Structural Characteristics

The molecular structure of (2,6-diethylphenyl)hydrazine consists of a benzene ring with two ethyl substituents positioned ortho to the hydrazine group. This positioning creates a distinctive three-dimensional architecture with significant implications for its reactivity patterns. The ethyl groups provide steric hindrance that can protect the hydrazine moiety from certain reactions while potentially directing reactivity in specific ways .

Physical and Chemical Properties

Physical State and Appearance

While specific data on the physical appearance of (2,6-diethylphenyl)hydrazine is limited in the available literature, arylhydrazines of similar structure typically exist as crystalline solids or oils at room temperature. The compound likely displays physical properties consistent with other functionalized arylhydrazines, possibly appearing as a colorless to light yellow crystalline solid .

Stability and Reactivity Considerations

The presence of two ethyl groups at positions 2 and 6 of the phenyl ring creates a sterically hindered environment around the hydrazine functional group. This structural feature likely influences the compound's stability and reactivity. The ethyl groups may provide protection against oxidation of the hydrazine moiety, potentially enhancing the chemical stability compared to less hindered arylhydrazines .

| Manufacturer | Product Number | Purity | Quantity | Price (USD) | Last Updated |

|---|---|---|---|---|---|

| TRC | D478910 | Not specified | 50 mg | $110 | 2021-12-16 |

| American Custom Chemicals Corporation | CHM0143613 | 95.00% | 5 mg | $500.42 | 2021-12-16 |

| Crysdot | CD12025464 | 97% | 5 g | $644 | 2021-12-16 |

| Alichem | 84828079 | Not specified | 250 mg | $693.60 | 2021-12-16 |

| Alichem | 84828079 | Not specified | 500 mg | $931 | 2021-12-16 |

The significant price variation between suppliers and quantities indicates a specialized market with low production volumes. The compound appears to be primarily produced for research purposes rather than industrial applications .

Global Supplier Distribution

The compound is available from chemical suppliers across different regions, as evidenced by the global supplier information:

| Supplier | Country | Product List Count | Advantage Rating |

|---|---|---|---|

| Shanghai potentpharm CO.,Ltd | China | 1011 | 55 |

| Nanjing KaiMubo Pharmaceutical Co., Ltd. | China | 7181 | 55 |

| Zhuhai Aobokai Biomedical Technology Co., Ltd. | China | 50182 | 58 |

| Yantai Shengkailun Chemical Technology Co., Ltd. | China | 9273 | 58 |

The concentration of suppliers in China suggests that the Asian market may be a primary source for this specialty chemical .

Comparative Analysis with Related Compounds

Structural Comparison to (2,6-Dimethylphenyl)hydrazine

(2,6-Diethylphenyl)hydrazine differs from the related compound (2,6-dimethylphenyl)hydrazine primarily in the alkyl substituents at positions 2 and 6 of the phenyl ring:

| Feature | (2,6-Diethylphenyl)hydrazine | (2,6-Dimethylphenyl)hydrazine |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂ | C₈H₁₂N₂ |

| Molecular Weight | 164.25 g/mol | 136.19 g/mol |

| CAS Number | 84828-07-9 | 603-77-0 |

| Alkyl Groups | Ethyl (-C₂H₅) | Methyl (-CH₃) |

| Steric Bulk | Greater | Lesser |

| Lipophilicity | Higher | Lower |

The increased steric bulk and lipophilicity of the ethyl groups in (2,6-diethylphenyl)hydrazine likely influence its solubility, reactivity, and potential biological activities compared to its dimethyl analog .

Hydrochloride Salt Formation

Like many hydrazine derivatives, (2,6-diethylphenyl)hydrazine can form hydrochloride salts. The hydrochloride form is often preferred for enhanced stability, crystallinity, and improved handling properties. The salt formation modifies the compound's solubility profile, typically increasing water solubility while decreasing solubility in non-polar organic solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume